Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
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Overview
Description
Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications. The compound is characterized by its multiple azo groups, which are responsible for its intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate involves multiple steps of diazotization and coupling reactions. The process begins with the diazotization of 2,4-diaminophenyl, followed by coupling with phenylsulphonyl phenyl azo compounds. The reaction conditions typically require acidic environments and controlled temperatures to ensure the stability of the diazonium salts .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the diazotization and coupling reactions are carried out in a continuous process. The use of automated systems ensures precise control over reaction conditions, leading to high yields and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo groups, leading to the formation of amines.
Substitution: The sulphonyl and hydroxyl groups can participate in substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for diazotization, reducing agents like sodium dithionite for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary but often require controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various azo derivatives, amines, and substituted phenyl compounds. These products are often used as intermediates in the synthesis of other dyes and pigments .
Scientific Research Applications
Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include interactions with metal ions, leading to the formation of colored complexes. These interactions are utilized in analytical chemistry for the detection and quantification of metal ions .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-amino-6-((4-((4-(2,4-diaminophenyl)azo)phenylsulfamoyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulfonate
- Reactive Black 2506-MS
- Acid Black 210 Sodium Salt
Uniqueness
Disodium 4-amino-3-[[4-[[4-[(2,4-diaminophenyl)azo]phenyl]sulphonyl]phenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is unique due to its multiple azo groups, which provide intense coloration and stability. This makes it particularly valuable in industrial applications where vibrant and long-lasting dyes are required .
Properties
CAS No. |
52204-07-6 |
---|---|
Molecular Formula |
C34H25N9Na2O9S3 |
Molecular Weight |
845.8 g/mol |
IUPAC Name |
disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfonylphenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N9O9S3.2Na/c35-20-6-15-27(26(36)18-20)41-38-22-7-11-24(12-8-22)53(45,46)25-13-9-23(10-14-25)40-42-32-28(54(47,48)49)16-19-17-29(55(50,51)52)33(34(44)30(19)31(32)37)43-39-21-4-2-1-3-5-21;;/h1-18,44H,35-37H2,(H,47,48,49)(H,50,51,52);;/q;2*+1/p-2 |
InChI Key |
ARJJUUGHVCQXMY-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+] |
Origin of Product |
United States |
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